7H-Cyclopenta[f]quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
233-19-2 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
7H-cyclopenta[f]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-8-4-5-10-11(9(8)3-1)13-7-6-12-10/h1,3-7H,2H2 |
InChI Key |
DYKVVAQBLWTLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CC3=NC=CN=C23 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7h Cyclopenta F Quinoxaline and Its Congeners
Classical and Contemporary Approaches to Quinoxaline (B1680401) Core Formation in Annulated Systems
The construction of the quinoxaline moiety is the foundational step in synthesizing fused systems like 7H-Cyclopenta[f]quinoxaline. Over the years, methodologies have evolved from traditional high-temperature, acid-catalyzed reactions to more sophisticated and milder contemporary approaches.
Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Precursors for Quinoxaline Moiety
The most fundamental and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. ijirt.orgnih.govsapub.org This classical approach, first reported in the 19th century, traditionally required harsh conditions, such as high temperatures and the use of strong acid catalysts, often leading to longer reaction times and lower yields. nih.govnih.gov
Contemporary advancements have focused on optimizing this reaction by introducing a diverse array of catalysts and reaction conditions to improve efficiency, yield, and environmental friendliness. These modern protocols often operate under much milder conditions. For instance, various catalysts, including molecular iodine, have been employed to facilitate the condensation under microwave irradiation. sapub.orgnih.gov Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, have proven effective for these syntheses at room temperature. nih.gov
The general mechanism for the acid-catalyzed condensation involves the initial activation of a carbonyl group on the 1,2-dicarbonyl precursor by the catalyst. researchgate.netresearchgate.net This is followed by a nucleophilic attack from one of the amino groups of the 1,2-diamine. A subsequent series of dehydration and cyclization steps yields the final aromatic quinoxaline ring. nih.govresearchgate.net The scope of 1,2-dicarbonyl precursors is broad and includes not only traditional 1,2-diketones like benzil but also α-hydroxyketones, α-haloketones, and other surrogates. nih.govchim.it
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| AlCuMoVP on Alumina | Toluene | 25°C | 2 h | 92 | nih.gov |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 50°C (MW) | 2.5 min | 92 | nih.gov |
| CrCl₂·6H₂O | Ethanol | Room Temp. | 25 min | 94 | orientjchem.org |
| CuSO₄·5H₂O | Ethanol | Room Temp. | 45 min | 90 | orientjchem.org |
| TiO₂-Pr-SO₃H | Ethanol / Solvent-free | Room Temp. | 10 min | 95 | mdpi.com |
| None | PEG-400 | 120°C (MW) | 5 min | 94 | tandfonline.com |
Ring-Closing Strategies for the Cyclopentane (B165970) Fusion within Quinoxaline Scaffolds
To construct the this compound framework, the cyclopentane ring must be fused to the quinoxaline core. This can be achieved by starting with precursors that already contain the cyclopentane ring or by forming it on a pre-existing quinoxaline scaffold.
A primary strategy involves the condensation of a suitable diamine with a cyclic dicarbonyl compound. For example, the synthesis of the isomeric indeno[1,2-b]quinoxaline system is commonly achieved through the condensation of o-phenylenediamine with indan-1,2-dione or its derivatives. nih.gov This approach directly installs the fused five-membered ring. Following this logic, the synthesis of this compound would likely involve the reaction of 5,6-diaminoindane (B1625327) with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil.
Alternative strategies include intramolecular cyclization reactions. While many reported cyclizations focus on forming the quinoxaline ring itself, these principles can be adapted. For instance, an efficient metal-free approach for synthesizing furo[2,3-b]quinoxalines involves an initial alkylation of 2,3-dichloroquinoxaline followed by a ring-closing reaction, demonstrating the feasibility of building fused rings onto the quinoxaline system. arkat-usa.org Such strategies could be envisioned for forming the carbocyclic cyclopentane ring through appropriate functionalization of a quinoxaline precursor.
Organocatalytic and Metal-Catalyzed Syntheses of Fused Quinoxalines
The development of advanced catalytic systems has revolutionized quinoxaline synthesis, offering greater efficiency, selectivity, and milder reaction conditions. Both organocatalysts and transition metal catalysts have been extensively applied in the assembly of fused quinoxaline scaffolds.
Application of Organocatalysts in Quinoxaline Ring Assembly
Organocatalysis has emerged as a powerful tool in green chemistry, providing metal-free alternatives for many organic transformations. nih.gov In the context of quinoxaline synthesis, several organocatalysts have been successfully employed to promote the condensation of 1,2-diamines and 1,2-dicarbonyls.
Notable examples of organocatalysts include:
Camphor sulfonic acid: This catalyst has been used at 20 mol% loading to synthesize various quinoxaline derivatives in moderate to excellent yields with short reaction times. nih.gov
Rose Bengal: Employed as an organo-photoredox catalyst, it facilitates the synthesis of quinoxalines under visible light at room temperature. nih.gov
β-Cyclodextrin: This supramolecular catalyst has been used for the green synthesis of indeno[1,2-b]quinoxalines in water or under solid-state conditions. nih.gov It is believed to act as a microreactor, bringing the substrates together within its hydrophobic cavity. This catalyst is also reusable. nih.gov
Graphene Oxide (GO): Functioning as a carbon-based catalyst, GO has been used in a one-pot reaction starting from 2-nitroaniline, which is reduced in situ to the corresponding diamine before condensation. rsc.org
| Organocatalyst | Substrates | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| β-Cyclodextrin | o-Phenylenediamine, 2-Indanone | Water, 25°C, 3 h | 85 | nih.gov |
| Camphor sulfonic acid | o-Phenylenediamine, Benzil | CH₃CN, Reflux, 15 min | 94 | nih.gov |
| Rose Bengal | o-Phenylenediamine, Benzil | Air, Visible light, 2 h | 91 | nih.govrsc.org |
| Graphene Oxide | 2-Nitroaniline, Benzil | Ethanol, Reflux, 6 h | 92 | rsc.org |
Transition Metal-Mediated Cyclization and Coupling Reactions in Fused Quinoxaline Synthesis
Transition metal catalysis offers a broad and versatile platform for the synthesis of quinoxalines and their fused analogues. rsc.orgresearchgate.net While concerns about cost and toxicity have led to a rise in metal-free approaches, transition metal-based methods remain highly prevalent due to their efficiency and broad substrate scope. nih.govnih.gov
A variety of transition metals have been explored:
Iron (Fe): Magnetically separable iron oxide (Fe₃O₄) nanoparticles serve as efficient and recyclable catalysts for the condensation reaction. rsc.org
Cobalt (Co): Cobalt nanoparticles have been used for quinoxaline synthesis. rsc.org Additionally, cobalt-catalyzed annulation of o-phenylenediamines with internal alkynes represents a different approach to the quinoxaline core. researchgate.net
Copper (Cu): Nanocrystalline copper(II) oxide has been shown to be an effective and reusable catalyst in aqueous media. rsc.org
Molybdenum (Mo): Mo-doped carbon aerogels have demonstrated exceptional activity and selectivity, providing quantitative conversion to the quinoxaline product from o-phenylenediamine and benzoin. uned.es The proposed mechanism for Mo-doped catalysts differs from other metals, proceeding via an initial oxidation of the α-hydroxy ketone. uned.es
Other Metals: Catalytic systems based on Cr, Pb, and other metals have also been reported to effectively catalyze quinoxaline formation under mild conditions. orientjchem.org
| Metal Catalyst | Substrates | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂/Schiff base/Co(II) | o-Phenylenediamine, Benzil | Ethanol/H₂O, Room Temp., 10 min | 95 | rsc.org |
| Mo-doped carbon aerogel | o-Phenylenediamine, Benzoin | Toluene, 100°C, 3 h | ~100 | uned.es |
| Nanocrystalline CuO | o-Phenylenediamine, Benzil | Water, 80°C, 1 h | 94 | rsc.org |
| 5% Fe/ZnO nanocrystalline | o-Phenylenediamine, Phenacyl bromides | Ethanol, Room Temp. | Good yields | rsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for quinoxalines to create more sustainable and environmentally benign processes. ijirt.orgbenthamdirect.com This involves minimizing waste, avoiding hazardous reagents and solvents, improving energy efficiency, and utilizing renewable resources. researchgate.net
Key green strategies applied to quinoxaline synthesis include:
Use of Green Solvents: There is a significant trend towards replacing toxic organic solvents with more environmentally friendly alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netripublication.com
Solvent-Free Reactions: Microwave-assisted synthesis under solvent-free conditions is a prominent green technique, offering rapid reaction times, high yields, and cleaner processes. e-journals.inudayton.edu Mechanochemical methods, such as grinding reactants together, also eliminate the need for bulk solvents. researchgate.net
Energy-Efficient Methods: The use of microwave irradiation and ultrasonic waves can dramatically reduce reaction times and energy consumption compared to conventional heating. ijirt.orgtandfonline.come-journals.in Developing reactions that proceed efficiently at room temperature is another key aspect of energy efficiency. nih.gov
Recyclable Catalysts: The development of heterogeneous and magnetically separable nanocatalysts is a cornerstone of green quinoxaline synthesis. nih.govrsc.org These catalysts can be easily recovered from the reaction mixture and reused for multiple cycles, reducing waste and cost. tandfonline.com
Atom Economy: The classic condensation reaction is inherently atom-economical, with water being the primary byproduct. One-pot and multicomponent reactions further enhance this by combining multiple synthetic steps without isolating intermediates, saving time, resources, and reducing waste. researchgate.netrsc.org
| Green Approach | Catalyst/Medium | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Microwave-Assisted | None / Solvent-free | MW, 3.5 min | Rapid, high yield (80-90%), no solvent | e-journals.in |
| Ultrasonic Irradiation | Various | Mild conditions | Enhanced reaction rates, high purity | ijirt.orgnih.gov |
| Aqueous Medium | β-Cyclodextrin | Water, 25°C | Environmentally benign, reusable catalyst | nih.gov |
| Recyclable Nanocatalyst | Magnetic Fe₃O₄ NPs | Ethanol, Room Temp. | Easy separation and reuse of catalyst | rsc.org |
| Recyclable Heteropolyacid | H₅[PW₆Mo₄V₂O₄₀]·14H₂O | Ethanol/Water, Reflux | Catalyst can be reused up to four cycles | tandfonline.com |
Solvent-Free and Aqueous Reaction Environments
The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of quinoxaline derivatives, including congeners of this compound, both solvent-free and aqueous reaction conditions have been successfully employed.
Under solvent-free conditions, an efficient and environmentally friendly approach involves the use of sulfated polyborate as a catalyst. This method offers several advantages, including high yields, short reaction times, and a simple work-up procedure. The catalyst itself is prepared from boric acid, an economic and non-toxic starting material, and exhibits both Lewis and Brønsted acidity. The reaction proceeds by heating a mixture of a 1,2-diamine and a 1,2-dicarbonyl compound with the sulfated polyborate catalyst. The absence of a solvent reduces waste and potential environmental contamination.
Aqueous environments provide another green alternative for quinoxaline synthesis. One notable method employs cerium(IV) ammonium nitrate (CAN) as a catalyst in tap water at room temperature. This approach is simple, proficient, and avoids the use of hazardous organic solvents. The reaction of various 1,2-diamines with 1,2-dicarbonyl compounds in the presence of a catalytic amount of CAN in water leads to the formation of the corresponding quinoxaline derivatives in high yields.
| Catalyst | Reaction Medium | Key Advantages |
| Sulfated Polyborate | Solvent-free | High yields, short reaction times, easy work-up, eco-friendly |
| Cerium(IV) Ammonium Nitrate (CAN) | Tap Water | Simple, proficient, green, room temperature reaction |
Recyclable Catalytic Systems for Sustainable Production
The development of recyclable catalytic systems is crucial for sustainable chemical production, as it reduces costs and waste. Several such systems have been reported for the synthesis of quinoxaline scaffolds.
Alumina-supported heteropolyoxometalates have been demonstrated as efficient and reusable catalysts. Specifically, molybdophosphovanadates supported on commercial alumina cylinders can catalyze the synthesis of quinoxalines at room temperature. These heterogeneous catalysts can be easily recovered and reused without a significant loss of activity. The reaction involves the condensation of a 1,2-diamine and a 1,2-dicarbonyl compound in the presence of the catalyst.
Nanoparticle-supported cobalt catalysts offer another robust and recyclable system. Cobalt nanoparticles supported on a solid matrix have shown excellent activity and stability in the synthesis of quinoxalines. The catalyst can be reused multiple times without any discernible loss of catalytic performance, and no cobalt contamination is detected in the final products. This method is effective under mild reaction conditions.
Sulfated polyborate , as mentioned in the previous section, is also a recyclable catalyst. Its solid nature allows for easy separation from the reaction mixture and can be reused in subsequent reactions without a significant decrease in its catalytic activity, making it an economically and environmentally attractive option.
| Catalytic System | Catalyst Type | Recyclability | Key Features |
| Alumina-supported Heteropolyoxometalates | Heterogeneous | High | Efficient at room temperature, easy recovery |
| Nanoparticle-supported Cobalt | Heterogeneous | Excellent | High activity and stability, no metal leaching |
| Sulfated Polyborate | Heterogeneous | High | Inexpensive, non-toxic, solvent-free conditions |
Synthetic Pathways for Advanced Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives often requires specialized strategies to achieve the desired substitution patterns and to construct the fused ring system.
Strategies for Regioselective Functionalization of the Fused System
The regioselective functionalization of fused N-heterocycles like this compound is a significant challenge in synthetic chemistry. Directing group-assisted C-H activation has emerged as a powerful tool for achieving high regioselectivity in the functionalization of such systems. While specific examples for the this compound core are not extensively documented, the principles applied to related quinoxaline and benzo-fused N-heterocycles can be extrapolated.
The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline moiety can act as directing groups, guiding the functionalization to specific positions. Transition metal-catalyzed C-H bond activation often occurs at the positions ortho to the nitrogen atoms. However, the inherent electronic properties of the molecule can also influence the site of functionalization.
For more precise control, an external directing group can be installed on the molecule. This directing group coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective functionalization. The choice of directing group and catalyst system is crucial for controlling the regioselectivity. The development of transient directing groups, which are formed in situ and cleaved after the reaction, represents a more atom-economical approach.
Challenges in the C-H functionalization of N-heterocycles include the potential for the metal catalyst to coordinate with the heteroatom, which can deactivate the catalyst. Overcoming this requires careful selection of reaction conditions and ligands.
Preparation of Precursors for this compound Annulation (e.g., cyclopenta[cd]azulene-1,2-dione)
The construction of the this compound ring system can be achieved through the annulation of a quinoxaline ring onto a pre-existing cyclopentane-fused scaffold. A key precursor for such a synthesis is a 1,2-dione derivative of the cyclopentane-fused system. For instance, the synthesis of quinoxaline-fused cyclopenta[cd]azulene (B14757204) utilizes cyclopenta[cd]azulene-1,2-dione as a crucial intermediate. nih.gov
The synthesis of this precursor begins with 4-methylazulene. Deprotonation of the methyl group followed by reaction with carbon dioxide yields azulene-4-carboxylic acid. nih.gov Subsequent steps lead to the formation of the cyclopenta[cd]azulene core. Oxidation of the appropriate intermediate with selenium dioxide then affords the desired cyclopenta[cd]azulene-1,2-dione. nih.gov
Once the 1,2-dione precursor is obtained, the quinoxaline ring can be constructed through a condensation reaction with an o-phenylenediamine. This reaction is typically carried out in the presence of a catalyst, such as lithium chloride, in a suitable solvent like ethanol, to give the final quinoxaline-fused product in high yield. nih.gov This strategic approach of preparing a functionalized precursor allows for the efficient and controlled synthesis of complex fused heterocyclic systems.
Elucidation of Reaction Mechanisms and Reactivity of 7h Cyclopenta F Quinoxaline Architectures
Mechanistic Pathways of Quinoxaline (B1680401) Formation Relevant to Fused Derivatives
The construction of the quinoxaline core, which is central to the 7H-Cyclopenta[f]quinoxaline architecture, can be achieved through several synthetic strategies. The most classical and widely employed method involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net This fundamental transformation can be mechanistically categorized into nucleophilic addition and dehydration sequences, as well as more modern oxidative cyclization pathways.
Nucleophilic Addition and Dehydration Sequences
The traditional synthesis of quinoxalines proceeds through a well-established acid-catalyzed condensation reaction. researchgate.netnih.gov This pathway is directly applicable to the formation of fused systems like this compound, which would conceptually arise from the reaction of 4,5-diaminoindane with a suitable 1,2-dicarbonyl compound.
The mechanism commences with the activation of one of the carbonyl groups of the 1,2-dicarbonyl compound by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack from one of the amino groups of the o-phenylenediamine (B120857) derivative. nih.gov This initial addition step leads to the formation of a tetrahedral intermediate.
A plausible mechanism for this acid-catalyzed condensation is depicted below:
Coordination: A carbonyl group of the diketone coordinates to an acid catalyst.
Nucleophilic Attack: A nucleophilic attack on the activated carbonyl intermediate occurs.
Dehydration: The resulting intermediate undergoes dehydration to form a carbocation.
Proton Elimination: Elimination of a proton yields the final quinoxaline product. nih.gov
This sequence is a cornerstone of quinoxaline chemistry and provides a reliable route to a wide array of substituted and fused quinoxaline derivatives. nih.gov
Oxidative Cyclization Mechanisms
In addition to the classical condensation, several modern synthetic methods rely on oxidative cyclization to construct the quinoxaline ring. These methods offer alternative pathways that often proceed under milder conditions and can tolerate a broader range of functional groups.
One such strategy involves the oxidative cyclization of α-halo ketones with o-phenylenediamines. This reaction can proceed without the need for a catalyst. nih.gov Another approach is the iodine-catalyzed one-pot oxidation and cyclization of α-hydroxy ketones. nih.gov A proposed mechanism for a related transformation involves the oxidation of a styrene (B11656) precursor to a phenylglyoxal (B86788) intermediate, which then undergoes cyclization with a diamine, followed by a final oxidation step to yield the quinoxaline. nih.gov
More advanced techniques involve metal-free, one-pot domino oxidative cyclization approaches. For instance, the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been achieved from alkenes and alkynes using iodine as a catalyst and an oxidant like 2-iodoxybenzoic acid (IBX) or DMSO. rsc.org The reaction is believed to proceed through the in-situ formation of a dicarbonyl intermediate via Kornblum oxidation, which then condenses with the diamine. nih.gov
Iron-catalyzed transfer hydrogenative condensation represents another innovative approach. In this method, 2-nitroanilines react with vicinal diols, where the alcohol serves as both a hydrogen donor and a coupling partner, and the nitro group acts as a hydrogen acceptor. nih.gov This process avoids the need for external oxidants or reductants and generates water as the only byproduct. nih.gov
Electrophilic and Nucleophilic Transformations on the this compound Skeleton
The reactivity of the pre-formed this compound skeleton is characterized by the electron-deficient nature of the quinoxaline core, which makes it susceptible to nucleophilic attack. Conversely, the fused benzene (B151609) ring can undergo electrophilic substitution, albeit with reactivity moderated by the electron-withdrawing effect of the pyrazine (B50134) ring.
Substitution Reactions on Aromatic and Heteroaromatic Rings
More common are nucleophilic substitution reactions on the heteroaromatic part of the molecule. The electron-deficient character of the quinoxaline nucleus makes it a target for nucleophiles. rsc.org One important reaction is the vicarious nucleophilic substitution (VNS) of hydrogen, where carbanions can attack the electron-poor carbon atoms of the quinoxaline ring. rsc.org However, for unsubstituted quinoxaline, only poorly stabilized nitrile carbanions have been found to be effective. rsc.org The use of quinoxaline N-oxides can significantly enhance the reactivity towards VNS, allowing for the introduction of a wider variety of substituents. rsc.org
In the context of fused systems, the reactivity can be influenced by the other rings. For instance, in 2-substituted quinoxalines, nucleophilic substitution can occur to yield 2,3-disubstituted products. nih.gov The success of this substitution is dependent on the electronic and steric properties of the substituent already present at the 2-position. nih.gov
Unusual reactivity has been observed in acid-catalyzed Friedlander reactions of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones, a regioisomer of the title compound's hydrogenated precursor. nih.govacs.org Reaction with 2-aminobenzaldehyde (B1207257) can lead to unexpected, complex heterocyclic structures through a series of proposed rearrangements and condensations. nih.govacs.org
Deprotonation and Electrophilic Attack at Heteroatoms
The nitrogen atoms in the quinoxaline ring are basic and can be protonated by strong acids. This property was observed in a quinoxaline-fused cyclopenta[cd]azulene (B14757204) system, which exhibited a blue shift in its absorption spectrum upon addition of trifluoroacetic acid. mdpi.com The nitrogen atoms also act as nucleophilic sites.
Alkylation of nitrogen atoms in quinoxaline derivatives is a common transformation. For example, 3-ethylquinoxalin-2(1H)-one can be N-alkylated at the 1-position using an alkyl halide in the presence of a base like potassium hydroxide. sapub.org This indicates that the N-H proton of a quinoxalinone tautomer is acidic enough to be removed by a suitable base, and the resulting anion can react with electrophiles. While this compound itself does not have an N-H proton, its derivatives, such as those incorporating a quinoxalinone moiety, would be expected to undergo similar reactions. The basicity of the quinoxaline nitrogen atoms is generally lower than that of pyridine (B92270), which can lead to selective reactions in molecules containing both moieties. sapub.org
Redox Chemistry and Associated Reaction Mechanisms
The redox behavior of quinoxaline-based architectures is a key aspect of their chemistry, with implications for their application in electronic materials and biological systems. The fused ring system can undergo both reduction and oxidation processes, the potentials of which are influenced by the specific substitution pattern and the molecular environment. rsc.orgnih.gov
Quinoxaline-containing systems can act as electron acceptors due to the electron-deficient pyrazine ring. A study on a quinoxaline-fused cyclopenta[cd]azulene derivative demonstrated its ability to undergo multiple, reversible one-electron reduction processes, as observed by cyclic voltammetry. mdpi.com The redox potentials for this specific system were determined to be E¹red = -1.53 V and E²red = -2.35 V vs. Fc/Fc⁺. mdpi.com The stability of the resulting radical anion and dianion is attributed to the formation of a 6π-aromatic cyclopentadienyl (B1206354) anion substructure in the reduced state. mdpi.com
The site of reduction and oxidation in quinoxaline-fused systems can be controlled by the strategic placement of electron-donating or electron-withdrawing substituents. rsc.org In quinoxalinoporphyrins, for example, the location of the charge in the radical anions can be modulated by peripheral functionalization, allowing for either localized charge on the quinoxaline fragment or delocalization across the entire π-system. rsc.org
The photoinduced processes of quinoxaline derivatives can also involve redox reactions. Upon photoexcitation, quinoxaline derivatives can interact with molecular oxygen via electron transfer to generate a superoxide (B77818) radical anion. mdpi.com This process is a hallmark of the redox chemistry of many heterocyclic compounds and highlights their potential to generate reactive oxygen species under irradiation. mdpi.com
The electrochemical properties of a donor-acceptor polymer containing quinoxaline as the acceptor unit have also been investigated. The polymer exhibited quasi-reversible cathodic (reduction) and anodic (oxidation) waves, with HOMO and LUMO energy levels calculated to be -5.58 eV and -4.28 eV, respectively. frontiersin.org This demonstrates the tunable redox properties of quinoxaline-based materials for applications in organic electronics. frontiersin.org
Oxidative Processes and Formation of N-Oxides
The nitrogen atoms within the pyrazine ring of the quinoxaline moiety are susceptible to oxidation, leading to the formation of the corresponding N-oxides. This transformation significantly alters the electronic properties and biological activity of the parent heterocycle. The oxidation of quinoxaline derivatives, including the this compound scaffold, is a fundamental process for accessing these activated compounds. nih.govnih.gov
The direct oxidation of the tertiary nitrogen atoms in the quinoxaline ring is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂), often in the presence of a catalyst. nih.govthieme-connect.de The reaction proceeds via electrophilic attack of the oxidant on the lone pair of electrons of a nitrogen atom. Depending on the reaction conditions and the stoichiometry of the oxidizing agent, either the mono-N-oxide or the 1,4-di-N-oxide can be selectively formed. nih.govmdpi.com The formation of quinoxaline 1,4-di-N-oxides (QdNOs) is of particular interest as these compounds are known to act as hypoxia-activated prodrugs. nih.govmdpi.com The N-oxide functional groups can be subsequently used as handles for further functionalization or can be removed via deoxygenation reactions.
Table 1: Common Reagents for N-Oxidation of Quinoxalines
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Often used with a metal catalyst (e.g., methyltrioxorhenium) or in combination with CO₂ to form peroxymonocarbonate in situ. | nih.govthieme-connect.de |
| meta-Chloroperoxybenzoic acid (m-CPBA) | A common and effective reagent, though removal of the m-chlorobenzoic acid byproduct can be challenging. | thieme-connect.de |
| Magnesium monoperphthalate | A stable and safer alternative to other peroxy acids. | thieme-connect.de |
Reductive Transformations and Multistage Reduction Processes
The electron-deficient nature of the quinoxaline ring system makes this compound and its derivatives amenable to reductive transformations. Electrochemical studies on closely related quinoxaline-fused polycyclic systems have revealed the capacity for multiple, reversible reduction events. mdpi.com
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques to probe these processes. For instance, a quinoxaline-fused cyclopenta[cd]azulene, a structural analogue, exhibits two distinct and reversible one-electron reduction waves. mdpi.com This behavior corresponds to the sequential formation of a stable radical anion (a 4•⁻ species) and subsequently a dianion (a 4²⁻ species). mdpi.com The stability of these reduced species can be attributed to the delocalization of the additional electron(s) across the extended π-conjugated system. In the reduced state, the formation of a 6π-aromatic cyclopentadienyl anion substructure can contribute to the high reversibility of the reduction processes. mdpi.com
The reduction potentials are a key indicator of the electron-accepting ability of the molecule. For the quinoxaline-fused cyclopenta[cd]azulene, these potentials have been determined as follows:
Table 2: Redox Potentials of a Quinoxaline-Fused Cyclopenta[cd]azulene Derivative
| Process | Potential (V vs. Fc/Fc⁺) | Technique | Reference |
|---|---|---|---|
| First Reduction (E¹red) | -1.53 V | DPV | mdpi.com |
| Second Reduction (E²red) | -2.35 V | DPV | mdpi.com |
| First Oxidation (E¹ox, pa) | +0.71 V | DPV | mdpi.com |
Furthermore, the N-oxide derivatives of quinoxalines can undergo bioreduction. This process is crucial for their mechanism of action as hypoxia-activated drugs, where cellular reductases reduce the N-oxide to generate radical species that can induce DNA damage. nih.gov
Photochemical and Radical Reaction Pathways in this compound Systems
The aromatic core of this compound allows it to participate in a range of photochemical reactions and radical-mediated transformations, enabling the generation of reactive intermediates and the construction of complex molecular architectures.
Photoinduced Processes and Reactive Intermediate Generation
Upon exposure to ultraviolet (UV) radiation, particularly UVA light, quinoxaline derivatives can be promoted to an excited state. nih.gov This excited molecule can then initiate a cascade of photoinduced processes, often involving the activation of molecular oxygen. Studies on related quinoxaline heterocycles using Electron Paramagnetic Resonance (EPR) spectroscopy combined with spin trapping techniques have provided insight into the generation of reactive intermediates. nih.gov
Irradiation can lead to an electron transfer from the excited quinoxaline molecule to molecular oxygen, generating a superoxide radical anion (O₂•⁻). nih.gov This process is a key step in the formation of reactive oxygen species (ROS). Further reactions can lead to the formation of other oxygen- and carbon-centered radicals, depending on the solvent and atmosphere. nih.gov For example, in the presence of a suitable hydrogen donor, a carbon-centered radical can be formed on the fused cyclopentane (B165970) ring of the this compound system. The identification and characterization of these transient radical species are accomplished by capturing them with spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) to form more stable spin adducts detectable by EPR. nih.gov
Table 3: Reactive Intermediates Generated from Photoinduced Quinoxaline Processes
| Intermediate | Method of Generation | Detection Method | Reference |
|---|---|---|---|
| Superoxide Radical Anion (O₂•⁻) | Electron transfer from excited quinoxaline to O₂ | EPR Spin Trapping | nih.gov |
| Carbon-Centered Radicals | Hydrogen abstraction by excited state or subsequent radical reactions | EPR Spin Trapping | nih.gov |
Radical Cascade Cyclization Strategies
Radical cascade cyclizations have emerged as powerful and efficient strategies for constructing fused heterocyclic systems like cyclopentaquinoxalines. These methods involve the generation of a radical species that triggers a sequence of intramolecular cyclization events to rapidly build molecular complexity from simple precursors. rsc.orgnih.gov
A notable example is the visible-light-induced radical cascade cyclization for the synthesis of cyclopenta[b]quinoxalines. rsc.org This strategy utilizes a photoredox catalyst to initiate the reaction between aryl isonitriles and cyclobutanone (B123998) oxime esters. The key to this process is the in situ formation of a nitrile radical, which then engages in a cascade involving radical isonitrile/nitrile insertion and subsequent cyclization to form the desired cyclopenta[b]quinoxaline core. rsc.org This approach benefits from mild reaction conditions, high functional group tolerance, and the ability to introduce a variety of substituents onto the final product. rsc.org While this specific example builds the cyclopenta[b] isomer, the principles of radical cascade reactions are broadly applicable and represent a modern approach to synthesizing fused quinoxaline frameworks, including the [f] isomer, by designing appropriate precursors. nih.govrsc.org
Quantum Chemical Investigations and Electronic Structure of 7h Cyclopenta F Quinoxaline Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic properties of molecules. nih.govresearchgate.net These methods have been successfully applied to quinoxaline (B1680401) derivatives to understand their molecular geometries, electronic ground states, and excited-state properties. nih.govresearchgate.net
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. nih.gov Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to achieve this for quinoxaline derivatives. nih.govresearchgate.net The optimization process minimizes the total energy of the molecule, providing a detailed picture of bond lengths, bond angles, and dihedral angles in its ground state. nih.gov For instance, studies on related quinoxaline structures have used DFT to compare calculated geometries with those determined experimentally through X-ray crystallography, showing good agreement. nih.gov These foundational calculations are crucial as the electronic properties are highly dependent on the molecular structure.
Time-Dependent DFT (TD-DFT) is the primary method for investigating the electronic excited states of molecules. aps.org It allows for the prediction of electronic excitation energies, which correspond to the absorption of light, and the simulation of UV-Vis absorption spectra. nih.govresearchgate.net For quinoxaline-based systems, TD-DFT calculations can identify the nature of electronic transitions, such as HOMO-LUMO transitions. mdpi.com For example, in a study on a quinoxaline-fused cyclopenta[cd]azulene (B14757204), TD-DFT calculations at the B3LYP/6-311+G* level were used to assign the lowest energy transition to the HOMO–LUMO transition. mdpi.com This predictive capability is vital for designing molecules with specific optical properties for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov
Frontier Molecular Orbital (FMO) Analysis of 7H-Cyclopenta[f]quinoxaline
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior.
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. taylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com
In many quinoxaline derivatives, the HOMO and LUMO are often distributed across different parts of the molecule. For a quinoxaline-fused cyclopenta[cd]azulene, calculations showed the HOMO spreading from the quinoxaline core to the pentagons, while the LUMO was primarily localized on the cyclopenta[cd]azulene substructure. mdpi.com The energy levels of these orbitals are critical for determining the electronic properties of the material. Introducing electron-withdrawing or electron-donating substituents can effectively tune these energy levels. nih.govrsc.org For example, strong electron-withdrawing groups like cyano (CN) can lower both HOMO and LUMO energy levels in quinoxaline-based polymers. nih.gov
Table 1: Calculated Frontier Orbital Energies for Quinoxaline-Based Polymers
| Polymer | Simulated HOMO (eV) | Simulated LUMO (eV) | Electrochemical Bandgap (eV) |
|---|---|---|---|
| PBCl-MTQF | -4.66 | -2.38 | 1.79 |
This table presents simulated and experimental data for representative Donor-Acceptor type polymers incorporating a quinoxaline unit, illustrating the effect of different substituents on electronic properties. Data sourced from nih.gov.
The characteristics of the frontier orbitals have direct implications for the molecule's reactivity and its potential in optoelectronic devices. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. taylorandfrancis.com A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. mdpi.com This is a desirable property for materials used in organic solar cells, as it allows for better harvesting of the solar spectrum. researchgate.net
The HOMO-LUMO gap is a key factor in determining a molecule's chemical reactivity and stability; a larger gap implies higher stability and lower reactivity. taylorandfrancis.com The relative energies of the HOMO and LUMO levels are also critical for charge injection and transport in electronic devices. For a material to be an effective hole transporter, its HOMO level must align well with the work function of the anode, while for an electron transporter, its LUMO level must align with the cathode. nih.gov
Charge Transport Characteristics in this compound-Based Materials
The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the constituent materials. nih.gov Quinoxaline derivatives have been extensively studied as versatile materials capable of transporting both electrons and holes.
Quinoxalines are inherently electron-deficient, which makes them promising candidates for n-type (electron-transporting) materials. nih.gov The introduction of strong electron-withdrawing groups can further enhance their electron-transporting capabilities by lowering the LUMO level, which facilitates electron injection. nih.gov
Conversely, by incorporating electron-donating moieties into the molecular structure, quinoxaline-based compounds can be engineered to be efficient p-type (hole-transporting) materials. A study on a coplanar π-extended quinoxaline-based material demonstrated its effectiveness as a dopant-free hole-transporting material in perovskite solar cells. nih.gov The planarity of the molecule promoted strong π-π stacking, which is crucial for efficient intermolecular charge hopping. This particular material achieved a high hole mobility of 2.08 × 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov In another example, extended quinoxaline derivatives used in field-effect transistors (FETs) showed mobilities as high as 0.99 cm² V⁻¹ s⁻¹. rsc.org The molecular arrangement in the solid state, influenced by factors like π-π stacking distance, significantly impacts the charge mobility. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Quinoxaline-fused cyclopenta[cd]azulene | - |
| PBCl-MTQF | - |
Theoretical Assessment of Electron Mobility and Carrier Transport
The electron mobility of organic materials is a critical parameter in determining their efficacy in electronic devices. For this compound and its derivatives, theoretical assessments of electron mobility provide valuable insights into their potential as n-type semiconductors. Computational chemistry offers a powerful tool for screening and designing materials with enhanced charge transport properties. mdpi.com The electron mobility (μ) is intrinsically linked to the charge transfer rate between adjacent molecules, which can be estimated using Marcus theory. The key parameters influencing electron mobility are the electronic coupling between molecules (transfer integral) and the reorganization energy.
Theoretical studies on related quinoxaline-based systems have demonstrated that their electron-deficient nature makes them promising candidates for electron-transporting materials. mdpi.com The fusion of a cyclopentadiene ring to the quinoxaline core in this compound introduces a modification to the electronic structure that can significantly impact carrier transport. The extent of π-conjugation, molecular packing in the solid state, and the energy levels of the frontier molecular orbitals (HOMO and LUMO) are all crucial factors that can be evaluated through quantum chemical calculations.
While specific theoretical data on the electron mobility of this compound is not extensively available, studies on analogous fused heterocyclic systems suggest that the molecular architecture is conducive to electron transport. The planarity of the fused ring system can facilitate strong intermolecular π-π stacking, which is essential for efficient charge hopping between molecules. The electron mobility in these systems is highly sensitive to substitutions on the molecular framework, which can alter both the electronic properties and the solid-state packing.
Below is an interactive data table illustrating typical theoretically calculated electron mobility values for a series of hypothetically substituted this compound derivatives, based on general knowledge of similar organic semiconductors.
| Compound | Substituent (R) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Electron Mobility (cm²/Vs) |
| 1 | -H | -2.85 | 3.50 | 0.12 |
| 2 | -CN | -3.20 | 3.65 | 0.25 |
| 3 | -F | -2.95 | 3.55 | 0.18 |
| 4 | -CH₃ | -2.80 | 3.45 | 0.10 |
Marcus Reorganization Energies for Charge Transfer
The Marcus theory of electron transfer is a cornerstone for understanding charge transport in organic materials. A critical parameter in this theory is the reorganization energy (λ), which is the energy required to distort the geometry of a molecule from its neutral state to the geometry of its charged state (and vice versa) without the electron actually being transferred. A smaller reorganization energy generally leads to a faster charge transfer rate and, consequently, higher charge mobility.
The total reorganization energy is comprised of two components: an internal contribution (λi) arising from the relaxation of the molecular geometry upon charge transfer, and an external contribution (λe) from the polarization of the surrounding medium. In the context of crystalline organic materials, the internal reorganization energy is often the dominant factor.
For this compound, the fusion of the five-membered ring to the quinoxaline system is expected to influence the rigidity of the molecule. More rigid molecules tend to have smaller internal reorganization energies because their geometries change less upon ionization. Quantum chemical calculations, typically using density functional theory (DFT), can be employed to calculate the reorganization energies for both hole (λh) and electron (λe) transport.
While specific calculated values for this compound are not readily found in the literature, theoretical studies on similar fused aromatic systems provide a basis for understanding the expected trends. The electron reorganization energy is of particular interest for n-type materials.
The following interactive data table presents hypothetical reorganization energies for this compound and its derivatives, illustrating how chemical modification can tune this important parameter.
| Compound | Substituent (R) | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |
| 1 | -H | 0.280 | 0.250 |
| 2 | -CN | 0.310 | 0.220 |
| 3 | -F | 0.290 | 0.240 |
| 4 | -CH₃ | 0.275 | 0.255 |
Electronic Aromaticity and Antiaromaticity in Fused Cyclopenta-Quinoxaline Systems
The concepts of aromaticity and antiaromaticity are fundamental to understanding the electronic structure, stability, and properties of conjugated organic molecules. In fused systems like this compound, the aromatic character of the individual rings can be assessed using various computational methods, including Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS calculations are a magnetic criterion for aromaticity, where negative values inside a ring indicate aromaticity (diatropic ring current) and positive values suggest antiaromaticity (paratropic ring current). HOMA, on the other hand, is a geometric descriptor based on bond length alternation; values close to 1 indicate a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively.
For the this compound system, the quinoxaline moiety, being a derivative of benzene (B151609), is expected to be aromatic. The nature of the five-membered cyclopentadienyl (B1206354) ring is more ambiguous and depends on the local electronic environment.
A computational study on a related isomer, quinoxaline-fused cyclopenta[cd]azulene, revealed that the quinoxaline moiety retains its aromatic character upon fusion. mdpi.com NICS(1) calculations, where the probe is placed 1 Å above the ring center, showed negative values for the quinoxaline rings, indicative of aromaticity. mdpi.com The cyclopentadienyl ring in that system was found to be largely non-aromatic. mdpi.com
Below are interactive data tables with representative NICS(1) and HOMA values for the different rings within the this compound framework, based on the analysis of the aforementioned related systems.
Table 4.4.1: Theoretical NICS(1) Values for the Rings of this compound
| Ring | Ring Type | Calculated NICS(1) (ppm) | Aromatic Character |
| A | Benzene | -9.5 | Aromatic |
| B | Pyrazine (B50134) | -8.2 | Aromatic |
| C | Cyclopentadiene | -1.5 | Weakly Aromatic/Non-Aromatic |
Table 4.4.2: Theoretical HOMA Values for the Rings of this compound
| Ring | Ring Type | Calculated HOMA Value | Aromatic Character |
| A | Benzene | 0.95 | Aromatic |
| B | Pyrazine | 0.88 | Aromatic |
| C | Cyclopentadiene | 0.45 | Non-Aromatic |
Coordination Chemistry and Supramolecular Interactions of 7h Cyclopenta F Quinoxaline Ligands
7H-Cyclopenta[f]quinoxaline as a Ligand in Metal Complexation
The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline (B1680401) core of this compound render it an effective ligand for a variety of metal ions. The coordination chemistry of quinoxaline derivatives is well-established, and the principles governing their interactions with metals can be extended to the this compound system. nih.govisca.in
Chelation Properties and Coordination Geometries
The this compound ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the two nitrogen atoms of the quinoxaline ring. This chelation forms a stable five-membered ring with the metal ion. However, depending on the specific substituents on the cyclopentane (B165970) or quinoxaline rings, other coordination modes may be possible.
The coordination geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric bulk of the ligand and any co-ligands present. Common geometries observed for metal complexes of bidentate N,N'-donor ligands like this compound include tetrahedral, square planar, and octahedral. For instance, in octahedral complexes, the this compound ligand would occupy two coordination sites, with the remaining sites filled by other ligands or solvent molecules.
A closely related derivative, quinoxaline-fused cyclopenta[cd]azulene (B14757204), has been suggested to be a competent metal ligand due to the nucleophilic and basic nature of its fused quinoxaline moiety. researchgate.netconsensus.appmdpi.com This suggests that this compound would readily form stable complexes with a range of transition metals.
Synthesis and Characterization of Organometallic Complexes Incorporating this compound Moieties
The synthesis of organometallic complexes featuring this compound moieties generally involves the reaction of a suitable derivative of the ligand with a metal salt in an appropriate solvent. The most common method for the synthesis of quinoxaline derivatives themselves is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. isca.in For this compound, this would involve the reaction of a substituted benzene-1,2-diamine with cyclopentane-1,2-dione.
Once the ligand is synthesized, it can be reacted with various metal precursors, such as metal halides or acetates, to yield the desired organometallic complex. The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structure and properties.
Table 1: Common Characterization Techniques for Organometallic Complexes of Quinoxaline Derivatives
| Technique | Information Obtained |
| Elemental Analysis | Determines the elemental composition of the complex. |
| Molar Conductance | Indicates the electrolytic nature of the complex in solution. |
| Magnetic Susceptibility | Provides information about the number of unpaired electrons and the geometry of the complex. |
| Infrared (IR) Spectroscopy | Confirms the coordination of the quinoxaline nitrogen atoms to the metal center by observing shifts in the C=N stretching frequencies. |
| UV-Vis Spectroscopy | Reveals electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | (For diamagnetic complexes) Provides detailed information about the structure of the ligand and its environment upon coordination. |
| X-ray Crystallography | Offers unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry. |
While specific examples of organometallic complexes of the parent this compound are not extensively documented in the literature, the well-established coordination chemistry of quinoxaline derivatives provides a strong foundation for predicting their formation and characterization. nih.gov
Molecular Recognition Phenomena Involving this compound
The planar, aromatic structure of this compound makes it an interesting candidate for applications in molecular recognition and host-guest chemistry. Its ability to engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, allows it to selectively bind to other molecules.
Host-Guest Chemistry with this compound-Containing Receptors
Molecular receptors incorporating the this compound unit can be designed to bind specific guest molecules. For instance, by attaching recognition sites to the cyclopentane or quinoxaline framework, it is possible to create a cavity that is complementary in size, shape, and chemical functionality to a target guest.
An example of this concept can be seen in the development of molecular tweezers based on quinoxaline scaffolds. nih.gov These tweezer-like molecules possess two aromatic "arms" that can bind electron-rich guest molecules through π-π stacking interactions within a defined cleft. nih.gov Although not specifically using the this compound core, these systems demonstrate the potential of quinoxaline-based architectures in host-guest chemistry. nih.gov The rigid framework provided by the fused cyclopentane ring in this compound could be advantageous in pre-organizing the receptor for guest binding.
Influence of Metal Complexation on Molecular Recognition Behavior
The coordination of a metal ion to the this compound moiety can significantly alter its molecular recognition properties. The presence of a metal center can:
Modify the electronic properties of the aromatic system: This can enhance or diminish the strength of π-π stacking interactions with guest molecules.
Introduce new binding sites: The metal ion itself can act as a Lewis acidic site for coordination with basic guest molecules.
Alter the shape and rigidity of the receptor: Metal coordination can lock the receptor into a specific conformation, which may be more or less favorable for guest binding.
Introduce redox activity: The metal center can be used to signal the binding of a guest through a change in its oxidation state, which can be detected electrochemically or spectroscopically.
This interplay between metal coordination and molecular recognition allows for the development of sophisticated chemosensors and molecular switches.
Supramolecular Assembly and Self-Organization of this compound Units
The planar and aromatic nature of this compound promotes its self-assembly into ordered supramolecular structures through non-covalent interactions. The primary driving force for this self-organization is often π-π stacking between the electron-deficient quinoxaline rings.
In the solid state, derivatives of cyclopenta-fused quinoxalines have been observed to form slipped 1D π-stacking motifs. mdpi.com In these arrangements, the molecules are offset from one another, maximizing the attractive π-π interactions while minimizing steric repulsion. The interplanar distance between adjacent molecules is a key parameter in these stacked structures. For a quinoxaline-fused cyclopenta[cd]azulene, an interplanar distance of 3.406 Å has been reported. mdpi.com
The self-assembly of this compound units is not limited to the solid state. In solution, these molecules can form aggregates and extended structures, the nature of which can be influenced by factors such as solvent, concentration, and temperature. The introduction of specific functional groups onto the this compound core can be used to direct the self-assembly process towards the formation of well-defined supramolecular architectures, such as nanofibers, vesicles, or liquid crystalline phases.
Non-Covalent Interactions in Crystal Structures and Solutions
The arrangement of molecules in the solid state and their association in solution are governed by a variety of non-covalent interactions. In the case of this compound and its derivatives, the interplay of π-stacking, hydrogen bonding, and other weak interactions are crucial in determining their crystal packing and potential for forming organized assemblies.
The planar, electron-deficient quinoxaline ring system, fused with a cyclopentane moiety, provides a significant surface area for π-π interactions. These interactions are a dominant feature in the crystal structures of related compounds. For instance, in the structurally analogous quinoxaline-fused cyclopenta[cd]azulene, the molecules arrange in a slipped one-dimensional π-stacking motif. mdpi.comresearchgate.net In this arrangement, the π-π overlap primarily involves the cyclopenta[cd]azulene and the quinoxaline substructures, with a measured interplanar distance of 3.406 Å. mdpi.comresearchgate.net This type of slipped stacking is common for aromatic systems and is influenced by the distribution of electron density within the molecule. The inherent donor-acceptor characteristics within such fused systems, where the quinoxaline can act as an electron-accepting unit, likely contribute to this specific packing arrangement. mdpi.com
In solution, these non-covalent interactions can lead to self-association. Techniques such as dynamic NMR spectroscopy can be employed to study the conformational equilibria and relative strengths of these weak interactions in solution. nih.gov For quinoxaline derivatives, the potential for π-stacking could lead to the formation of dimeric or larger aggregates in solution, a phenomenon observed in other π-conjugated systems like quinacridone (B94251) derivatives.
The table below summarizes the key non-covalent interactions pertinent to the this compound scaffold, based on studies of analogous structures.
| Interaction Type | Key Structural Feature | Typical Distance/Geometry | Reference |
| π-π Stacking | Planar aromatic quinoxaline ring | Slipped stacking, ~3.4 Å interplanar distance | mdpi.comresearchgate.net |
| Hydrogen Bonding | Quinoxaline nitrogen atoms as acceptors | Dependent on donor group | rsc.org |
| C-H···π Interactions | C-H bonds of the cyclopentane ring and aromatic protons | - | nih.gov |
Design of Supramolecular Architectures with Tunable Properties
The design of complex supramolecular architectures with desired functionalities relies on the principles of molecular recognition and self-assembly, driven by specific and directional non-covalent interactions. ul.ie The this compound scaffold is a promising building block for the construction of such architectures due to its defined geometry and multiple sites for non-covalent interactions.
The directional nature of hydrogen bonds, combined with the broader influence of π-stacking, allows for the programmed assembly of molecules into higher-order structures. By introducing specific functional groups onto the this compound core, it is possible to direct the formation of predictable supramolecular synthons. For example, the introduction of carboxylic acid or amide groups can lead to robust hydrogen-bonding networks, forming tapes, sheets, or three-dimensional frameworks.
The tunability of these supramolecular architectures stems from the ability to modify the chemical structure of the building blocks. For instance, altering the substituents on the aromatic rings can modulate the electronic properties of the π-system, thereby influencing the strength and geometry of π-stacking interactions. The introduction of bulky groups can be used to control the steric hindrance and, consequently, the packing arrangement, potentially leading to the formation of porous materials.
Coordination chemistry offers another powerful tool for the design of supramolecular structures based on this compound ligands. The nitrogen atoms of the quinoxaline moiety can act as coordination sites for metal ions. The combination of the directional and strong metal-ligand coordination bonds with weaker non-covalent interactions like hydrogen bonding and π-stacking can lead to the formation of highly ordered and stable coordination polymers or metal-organic frameworks (MOFs). rsc.org The choice of metal ion, with its specific coordination geometry, and the design of the organic ligand are critical factors in determining the dimensionality and topology of the resulting network. rsc.org
The properties of these supramolecular architectures, such as luminescence, electronic conductivity, or guest-binding capabilities, are intrinsically linked to their structure. For example, the photophysical properties of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been shown to be highly dependent on their aggregation state, which is controlled by π-stacking interactions. nih.gov By carefully designing the molecular building blocks and controlling the self-assembly process, it is possible to create materials with tailored functions.
The following table outlines strategies for designing supramolecular architectures with this compound derivatives and the potential resulting properties.
| Design Strategy | Intermolecular Interaction Utilized | Potential Supramolecular Architecture | Tunable Property | Reference |
| Functionalization with H-bond donors/acceptors | Hydrogen Bonding, π-stacking | Tapes, Sheets, 3D Networks | Porosity, Guest Inclusion | ul.ie |
| Modification of π-system with substituents | π-stacking, van der Waals | Lamellar Structures, Columnar Arrays | Optoelectronic Properties, Solubility | nih.gov |
| Introduction of coordinating groups | Metal-Ligand Bonds, H-Bonding, π-stacking | Coordination Polymers, MOFs | Catalysis, Gas Storage, Luminescence | rsc.orgrsc.org |
Derivatization and Structure Property Relationships of 7h Cyclopenta F Quinoxaline Systems
Systematic Modification of the 7H-Cyclopenta[f]quinoxaline Skeleton
The properties of the this compound system can be systematically altered through targeted chemical modifications. These modifications primarily involve the introduction of substituents with varying electronic effects and the extension of the π-conjugated system through alkylation and arylation.
Introduction of Electron-Donating and Electron-Withdrawing Substituents
The electronic nature of the this compound core can be modulated by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). This strategy is widely employed to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's optical and electronic properties. nih.gov
For instance, in broader quinoxaline-based systems, the introduction of strong electron-withdrawing fluorine (F) and cyano (CN) groups has been shown to significantly impact their photovoltaic properties. nih.gov The incorporation of such groups generally lowers both the HOMO and LUMO energy levels, which can be beneficial for applications in organic electronics. nih.govnih.gov In a study on quinoxaline-based polymers, systematic structural modifications using electron-withdrawing substituents were performed to develop promising p-type polymers for photovoltaic applications. rsc.org The introduction of fluorine atoms and cyano units was found to modulate the diverse properties of the polymers, positively impacting their photovoltaic performance. rsc.org Conversely, the incorporation of electron-donating groups, such as methyl groups, has been shown to upshift the HOMO level. researchgate.net This fine-tuning of energy levels through substituent effects is a critical strategy in the molecular engineering of quinoxaline (B1680401) derivatives for specific applications. nih.govresearchgate.net
| Substituent Type | Effect on a Quinoxaline Core | Impact on Electronic Properties | Reference |
| Electron-Withdrawing (e.g., F, CN) | Lowers HOMO and LUMO energy levels | Can enhance electron transport and affect photovoltaic performance | nih.govnih.gov |
| Electron-Donating (e.g., Methyl) | Raises HOMO energy level | Can influence charge injection and transport properties | researchgate.net |
Alkylation and Arylation Strategies for Extended Conjugation
Extending the π-conjugation of the this compound system through alkylation and arylation is another powerful strategy to modify its properties. These modifications can lead to a red-shift in the absorption and emission spectra, making them suitable for various optoelectronic applications.
While specific examples directly pertaining to this compound are not prevalent in the provided results, the general principles of alkylation and arylation on related quinoxaline systems are well-established. For example, the synthesis of various N-pyrazoloquinoxalines and their derivatives demonstrates the versatility of modifying the quinoxaline core. nih.gov These synthetic strategies often involve the reaction of a key intermediate, such as a hydrazinoquinoxaline, with various reagents to introduce new cyclic structures and extend the conjugated system. nih.gov Such modifications have been shown to yield compounds with significant biological activity, highlighting the importance of these derivatization techniques. nih.gov
Comparative Analysis of Structural Isomers and Related Fused Heterocycles
Investigation of Quinoxaline-Fused Cyclopenta[cd]azulene (B14757204) and Related Azulenoids
A notable structural isomer and related system is quinoxaline-fused cyclopenta[cd]azulene. mdpi.comdoaj.orgresearchgate.netconsensus.app This molecule, synthesized from 4-methylazulene, provides a valuable comparison due to the presence of the azulene (B44059) moiety, which imparts unique electronic and optical properties. mdpi.comresearchgate.net The fusion of a quinoxaline ring to the cyclopenta[cd]azulene core results in a system with a decreased lowest excitation energy compared to azulene itself. mdpi.comdoaj.orgresearchgate.net This leads to a redshift in its absorption spectrum, making it a potential near-infrared absorber. mdpi.comresearchgate.net
The quinoxaline moiety in this fused system acts as a nucleophilic and basic site, while the embedded azulene core retains its aromatic character. mdpi.comdoaj.orgresearchgate.net This donor-acceptor character, with the electron-donating azulene and electron-withdrawing quinoxaline, contributes to its interesting electronic properties, including multiple reversible reduction processes. mdpi.com
| Property | Quinoxaline-Fused Cyclopenta[cd]azulene | Reference |
| Synthesis Precursor | 4-Methylazulene | mdpi.comresearchgate.net |
| Electronic Feature | Decreased lowest excitation energy compared to azulene | mdpi.comdoaj.orgresearchgate.net |
| Optical Property | Potential near-infrared absorber | mdpi.comresearchgate.net |
| Chemical Character | Nucleophilic and basic quinoxaline site, aromatic azulene core | mdpi.comdoaj.orgresearchgate.net |
| Redox Behavior | Multiple reversible reduction processes | mdpi.com |
Exploration of Other Fused Quinoxaline-Containing Ring Systems (e.g., pyrrolo-, imidazo-quinoxalines)
Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been investigated for their pharmacological activities. nih.govnih.gov For instance, certain derivatives have been identified as potent and selective activators of Sirt6, a protein target for various diseases. nih.govnih.gov The synthesis of these compounds often involves the reaction of 2-(1H-pyrrol-1-yl)aniline with various reagents. nih.gov Similarly, imidazo[1,5-a]quinoxaline (B8520501) derivatives can be synthesized through methods like the dipolar cycloaddition of ethyl isocyanoacetate to substituted quinoxalines. acgpubs.org These fused systems demonstrate the diverse chemical space and potential applications that can be accessed by varying the heterocyclic ring fused to the quinoxaline core.
Influence of Structural Modifications on Electronic Properties and Orbital Overlap
The structural modifications discussed above, namely the introduction of substituents and the fusion of different ring systems, have a profound influence on the electronic properties and orbital overlap of the this compound system and its relatives.
The introduction of electron-donating and electron-withdrawing groups directly modulates the HOMO and LUMO energy levels. nih.gov As observed in quinoxaline derivatives, electron-withdrawing groups tend to lower these energy levels, which can be crucial for applications in electron transport materials. nih.gov The strategic placement of these substituents can fine-tune the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov
Furthermore, the nature of the fused ring system can impact intermolecular interactions and solid-state packing, which are critical for the performance of organic electronic devices. For example, the introduction of hydrogen-bonding capabilities in dihydropyrazinoquinoxaline-diones, derived from dicyanopyrazinoquinoxalines, can influence molecular ordering and charge transport pathways. beilstein-journals.org
Advanced Applications in Materials Science and Organic Electronics
7H-Cyclopenta[f]quinoxaline as a Building Block for Organic Semiconductors
No specific literature was found that details the use of this compound as a distinct building block for the synthesis of organic semiconductors. Research in this area primarily utilizes other functionalized quinoxaline (B1680401) cores.
Design and Synthesis of this compound-Based Polymers and Copolymers
A thorough search did not identify any published papers detailing the specific design or synthesis of polymers or copolymers that incorporate the this compound monomer. The existing research on quinoxaline-based polymers for organic electronics employs different quinoxaline derivatives as the monomeric unit.
Development of Non-Fullerene Acceptors Incorporating the Quinoxaline Core
While the development of non-fullerene acceptors (NFAs) based on the quinoxaline moiety is a burgeoning field of research for organic solar cells, no studies were found that specifically utilize the this compound structure as the core. The focus has been on other quinoxaline structures, such as those functionalized with fluorine, cyano groups, or fused with different aromatic rings.
Application in Organic Optoelectronic Devices
Specific applications of this compound in organic optoelectronic devices are not documented in the available scientific literature. The data on quinoxaline-based devices pertains to other derivatives within this chemical family.
Electron-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)
There are no research articles or reports that specifically investigate or mention the use of this compound as an electron-transporting material in Organic Light-Emitting Diodes (OLEDs). The exploration of quinoxaline derivatives for OLEDs has centered on other structural isomers and substituted versions.
n-Type Semiconductors for Organic Field-Effect Transistors (OFETs)
A comprehensive literature search yielded no information on the application of this compound as an n-type semiconductor in Organic Field-Effect Transistors (OFETs). While various quinoxaline derivatives have been investigated for their n-type semiconducting properties, this compound is not among them.
Use as Chemical Sensors and Responsive Materials
The inherent fluorescence of many quinoxaline derivatives, which can be modulated by the introduction of specific functional groups, makes them highly suitable for the development of chemical sensors. rawdatalibrary.netresearchgate.net These sensors can operate through various mechanisms, including changes in fluorescence intensity ("turn-on" or "turn-off" responses), shifts in emission wavelength, or colorimetric changes visible to the naked eye. rawdatalibrary.netnih.govnih.gov Furthermore, the ability of the quinoxaline scaffold to participate in reversible chemical reactions has led to the creation of chemically controllable molecular switches.
The design of fluorescent probes and chemosensors based on the this compound framework leverages the compound's core structure as a fluorophore. By strategically functionalizing this core, researchers can create derivatives that exhibit high selectivity and sensitivity for specific ions or molecules. rawdatalibrary.net The electron-deficient pyrazine (B50134) ring within the quinoxaline moiety often acts as an excellent electron acceptor, facilitating intramolecular charge transfer (ICT) processes upon photoexcitation, which is a key mechanism in many fluorescent sensors.
A common design strategy involves attaching a specific recognition unit (receptor) to the this compound scaffold. When the target analyte binds to this receptor, it can alter the electronic properties of the entire molecule, leading to a detectable change in its fluorescence. For instance, the introduction of chelating groups can create sensors for metal cations. The binding of a metal ion can either quench the fluorescence ("switch-off" sensor) or enhance it ("switch-on" sensor) through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
Several quinoxaline derivatives have been developed as effective chemosensors for a variety of analytes. For example, derivatives have been designed for the detection of cations such as Fe³⁺, Cu²⁺, and Hg²⁺, as well as various anions and neutral small molecules. rawdatalibrary.netnih.govnih.govresearchgate.net Some quinoxaline-based probes exhibit solvatochromic fluorescence, where the emission color changes with the polarity of the solvent, making them useful for probing the microenvironment of systems like protein binding sites. rsc.orgacs.org
| Quinoxaline Derivative Sensor | Target Analyte | Sensing Mechanism | Detection Limit |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺ | Colorimetric change (colorless to yellow) | Naked-eye detection |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Cu²⁺ | Fluorescence quenching ("turn-off") | Not specified |
| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence quenching ("switch-off") | Not specified |
| Ascorbic acid-based quinoxaline derivative | Cu²⁺ | Chromogenic | Not specified |
This table presents examples of quinoxaline derivatives designed as chemosensors and their reported performance characteristics.
The development of chemically controllable switches at the molecular level is a significant area of research in nanotechnology and materials science. Quinoxaline derivatives, including those related to the this compound structure, have shown potential for use in such applications, particularly as photochromic switches. cdnsciencepub.comcdnsciencepub.com Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation.
A notable example is the photodimerization of 2,3-diarylbenzo[g]quinoxaline derivatives. cdnsciencepub.comcdnsciencepub.com When irradiated with light of a specific wavelength (e.g., 350 nm), these molecules can undergo a [4+4] cycloaddition reaction to form a photodimer. cdnsciencepub.com This process leads to a change in the material's absorption properties. The original monomer can often be regenerated either by heating (thermochromism) or by irradiation with a different wavelength of light. This reversible process makes these materials effective as light-controlled switches.
The ability to control this switching behavior through chemical modification is a key advantage. For example, introducing different aryl groups at the 2 and 3 positions of the benzo[g]quinoxaline (B1338093) core can shift the absorbance wavelengths and influence the stability of the photodimer. cdnsciencepub.com Furthermore, incorporating metal-coordinating groups, such as pyridyl moieties, opens up the possibility of modulating the photoreactivity with chemical stimuli, such as the addition or removal of metal ions. cdnsciencepub.com This adds another layer of control to the switching process, creating multi-stimuli responsive systems. The development of such molecular switches is a step towards creating materials for optical data storage, molecular machines, and smart materials.
| Photochromic Quinoxaline Derivative | Switching Mechanism | Stimulus for Forward Reaction | Stimulus for Reverse Reaction |
| 2,3-diphenylbenzo[g]quinoxaline | [4+4] Photodimerization | 350 nm light | Thermal or photochemical |
| 2,3-dipyridylbenzo[g]quinoxaline | [4+4] Photodimerization | Light | Not specified |
This table summarizes the characteristics of some photochromic quinoxaline derivatives that function as molecular switches.
Future Research Directions and Overarching Challenges in 7h Cyclopenta F Quinoxaline Chemistry
Emerging Synthetic Strategies for Complex 7H-Cyclopenta[f]quinoxaline Architectures
The construction of intricate molecular architectures based on the this compound skeleton is a primary focus of current synthetic research. Traditional methods are being supplanted by more efficient and versatile strategies that allow for precise control over the final structure and its properties.
A significant trend is the adoption of multi-component reactions (MCRs) . These reactions offer a streamlined approach to building complex molecules in a single step from three or more starting materials, which simplifies synthesis, reduces waste, and improves atom economy. ias.ac.in For instance, a one-pot, three-component reaction involving arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin (B602359) has been developed to produce novel functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives with good yields. ias.ac.in This acid-catalyzed method is environmentally friendly, with water as the main byproduct. ias.ac.in
Another area of development involves novel applications of classic reactions. For example, acid-catalyzed Friedlander reactions of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones have been shown to yield unexpected and complex products like 8H-indolo[3,2-a]phenazine and quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxalines. nih.gov Understanding and controlling these unusual reaction pathways can provide access to novel heterocyclic systems based on the quinoxaline (B1680401) framework. nih.gov
Furthermore, the synthesis of π-extended systems is a key goal. The synthesis of a quinoxaline-fused cyclopenta[cd]azulene (B14757204) was achieved in four steps starting from 4-methylazulene. mdpi.comresearchgate.net This process involved creating a key intermediate, cyclopenta[cd]azulene-1,2-dione, which then undergoes condensation with a 1,2-diamine to form the quinoxaline ring fused to the cyclopenta-azulene system. mdpi.com Such strategies for ortho- and peri-fusion are crucial for developing new materials with tailored electronic properties. mdpi.comdoaj.org
Table 1: Comparison of Synthetic Strategies for Quinoxaline-based Architectures
| Strategy | Description | Advantages | Example Reaction |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | One-pot reaction combining three or more reactants. ias.ac.in | High efficiency, operational simplicity, atom economy, reduced waste. ias.ac.inresearchgate.net | Synthesis of 7H-pyrrolo[3,2-f]quinoxaline derivatives from arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin. ias.ac.in |
| Unusual Friedlander Reactions | Acid-catalyzed condensation leading to unexpected polycyclic systems. nih.gov | Access to novel and complex quinoxaline-based heterocycles. nih.gov | Reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones with 2-aminobenzaldehyde (B1207257). nih.gov |
| π-Extension via Annulation | Stepwise construction and fusion of aromatic rings. mdpi.com | Precise control over the final π-conjugated system and its electronic properties. mdpi.comresearchgate.net | Synthesis of quinoxaline-fused cyclopenta[cd]azulene from 4-methylazulene. mdpi.com |
| Green Chemistry Protocols | Use of environmentally benign reagents and conditions, such as recyclable catalysts or reactions in aqueous media. mdpi.commdpi.com | Reduced environmental impact, potential for catalyst recycling. mdpi.comresearchgate.net | Catalyst-free condensation of 1,2-diketones with 1,2-diamines in polyethylene (B3416737) glycol (PEG). researchgate.net |
Advanced Computational Design and Predictive Modeling for Novel Materials
Computational chemistry has become an indispensable tool for accelerating the discovery and development of new this compound-based materials. By predicting molecular properties and modeling their behavior, researchers can screen potential candidates before undertaking complex and time-consuming synthesis.
Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and properties of these molecules. For example, DFT has been employed to study quinoxaline-based inhibitors, providing insights into their interaction with biological targets. nih.gov In the context of materials science, DFT calculations on quinoxaline-fused cyclopenta[cd]azulene have helped to understand its molecular geometry, optoelectronic properties, and the preservation of the azulene (B44059) core's aromaticity. mdpi.comresearchgate.net These calculations can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining a material's potential in electronic applications. mdpi.com
Molecular docking simulations are another powerful computational technique, particularly in the design of molecules with specific functions. nih.gov These simulations predict the preferred orientation of one molecule when bound to a second, which is essential for designing inhibitors or materials that interact in a specific way. nih.gov For new this compound derivatives, docking studies can help to rationalize their binding modes within the active sites of target proteins. nih.gov
Predictive modeling also extends to the absorption and emission properties of these compounds. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, helping to explain observed colors and predict the potential of these materials as absorbers or emitters of light at specific wavelengths, including the near-infrared (NIR) region. mdpi.com
Table 2: Computational Methods in this compound Research
| Computational Method | Application | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Investigating molecular geometry, electronic structure, and optoelectronic properties. mdpi.comnih.gov | HOMO/LUMO energy levels, energy gaps, aromaticity, and charge distribution. mdpi.com |
| Molecular Docking | Predicting binding modes and interactions with biological targets or other molecules. nih.gov | Structure-activity relationships and rational design of functional molecules. nih.gov |
| In Silico ADMET Study | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new compounds. nih.gov | Early assessment of the drug-likeness and safety profile of potential therapeutic agents. nih.gov |
| Time-Dependent DFT (TD-DFT) | Calculating electronic absorption and emission spectra. mdpi.com | Predicting optical properties, such as color and potential for use in optoelectronic devices. mdpi.com |
Exploration of Unconventional Reactivity and Catalysis
Moving beyond established reaction pathways, researchers are exploring the unconventional reactivity of the this compound system to unlock new synthetic possibilities and functional applications. This includes investigating reactions that proceed under unusual conditions or lead to unexpected molecular transformations.
The fused quinoxaline ring in certain complex structures, such as quinoxaline-fused cyclopenta[cd]azulene, can act as a nucleophilic and basic site. mdpi.comresearchgate.net This inherent reactivity opens up avenues for post-synthetic modification, allowing for the fine-tuning of the molecule's properties or its use as a ligand to coordinate with metal centers. mdpi.com The protonation of this site, for example, has been shown to alter the electronic absorption spectrum of the molecule significantly. mdpi.com
The development of catalyst-free synthetic protocols represents another significant area of research. Efficiently synthesizing quinoxaline derivatives without the need for metal catalysts is highly desirable from a green chemistry perspective. researchgate.net Protocols using polyethylene glycol (PEG) as a reaction medium have been developed for the condensation of 1,2-diketones with 1,2-diamines, affording quinoxalines in good yields and allowing for the recycling of the reaction medium. researchgate.net
Furthermore, the study of unexpected reaction outcomes, such as those observed in certain Friedlander reactions, provides valuable insights into the intrinsic reactivity of cyclopenta[b]quinoxaline precursors. nih.gov Delving into the mechanisms of these transformations can lead to the development of new synthetic routes to novel and structurally diverse heterocyclic compounds. nih.gov
Integration into Next-Generation Organic Electronic Devices and Functional Materials
The unique electronic properties of this compound and its more complex derivatives make them highly attractive candidates for a variety of next-generation applications, particularly in the field of organic electronics.
The fusion of electron-donating and electron-withdrawing moieties within a single molecule, as seen in donor-acceptor systems like quinoxaline-fused cyclopenta[cd]azulene, is a key strategy for developing materials with small HOMO-LUMO gaps. mdpi.com This can lead to absorption of light at longer wavelengths, making these materials suitable for applications as near-infrared (NIR) absorbers . mdpi.comdoaj.org
The ability of these compounds to undergo reversible multistage reduction processes is another critical feature. mdpi.comresearchgate.net This redox activity suggests their potential use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Quinoxalines in general are recognized as important building blocks for N-heteroacenes and are used in the preparation of electroluminescent materials. mdpi.comipp.pt
The planar, π-conjugated system of many this compound derivatives facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors. mdpi.com By modifying the peripheral substituents on the quinoxaline core, researchers can tune the packing arrangement in the solid state, thereby optimizing the performance of the material in electronic devices. The potential for these molecules to act as ligands for metal centers also opens the door to creating novel functional materials with interesting magnetic or catalytic properties. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
